

Sisunatovir hydrochloride batch variability quality control

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Compound Focus: Sisunatovir Hydrochloride

CAS No.: 1903763-83-6

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Sisunatovir Hydrochloride: Technical Overview

Sisunatovir hydrochloride (also known as RV521) is an investigational drug for Respiratory Syncytial Virus (RSV) infections. The table below summarizes its key technical and development details.

Property	Description
Mechanism of Action	Orally available inhibitor of the RSV fusion (F) protein [1] [2].
Biological Activity	Potent inhibitor of RSV; mean IC ₅₀ of 1.2 nM against RSV A and B strains; reduces viral load and symptoms in human challenge studies [3] [2].
Development Status	Phase III clinical trials for RSV infections [1].
Molecular Formula	C ₂₃ H ₂₂ F ₄ N ₄ O.ClH [3].
Molecular Weight	482.90 g/mol [3].

Property	Description
Solubility (in vitro)	Soluble in DMSO (24 mg/mL or 49.69 mM); insoluble in water and ethanol [3].
Handling Note	Can typically be shipped at room temperature [3].

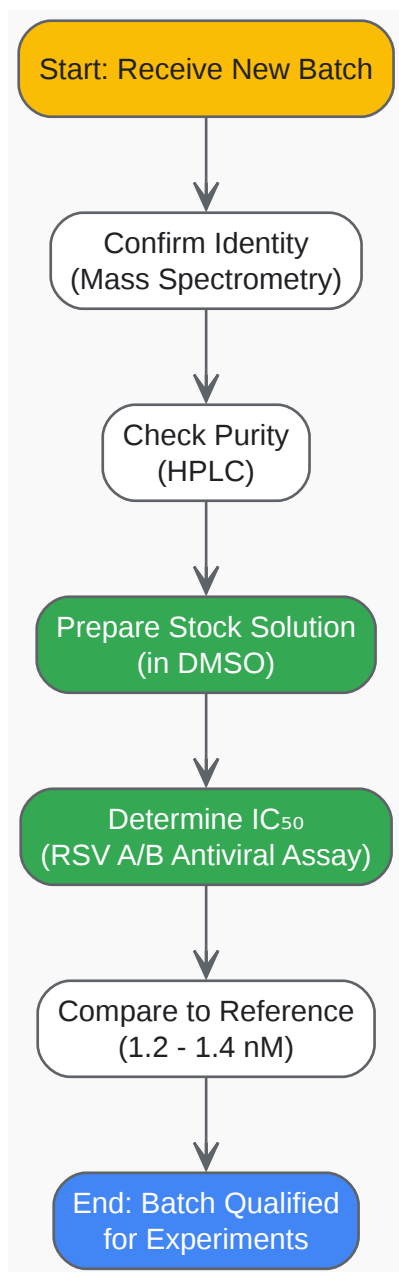
Experimental Readiness & Troubleshooting

For researchers planning experiments, here is a guide to common scenarios and how to address the lack of public quality control data.

Scenario	Recommended Action	Rationale
Planning New Experiments	Contact the manufacturer (e.g., Selleckchem) or commercial supplier directly for Certificate of Analysis (CoA) and quality documentation [3].	Suppliers perform in-house solubility and quality checks; they are the primary source for batch-specific data [3].
Troubleshooting Inconsistent Results	Verify solubility and stock solution preparation. Use DMSO for stock solutions [3].	Using water or ethanol, in which the compound is insoluble, will lead to inaccurate concentrations and failed experiments [3].
Seeking Detailed Protocols	Consult the primary research literature for established in vitro and in vivo methodologies [2].	The foundational research paper describes the discovery and biological evaluation protocols [2].

Experimental Workflow for In Vitro Assessment

For researchers who need to establish quality control measures independently, the following workflow outlines key steps for in vitro assessment of a new batch. This is a general guide for inhibitor validation, as specific protocols for Sisunatovir are not publicly detailed.



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